molecular formula C21H20N2O5 B2466240 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 1171999-68-0

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No.: B2466240
CAS No.: 1171999-68-0
M. Wt: 380.4
InChI Key: LOLWXBRLIQCQPF-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling with the acetamide group: The final step involves the coupling of the isoxazole derivative with 2-methoxyphenethylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the isoxazole ring or its open-chain derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one
  • 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid

Uniqueness

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. The presence of the methoxyphenethyl group, in particular, may enhance its pharmacological activity and specificity.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-25-17-5-3-2-4-14(17)8-9-22-21(24)12-16-11-19(28-23-16)15-6-7-18-20(10-15)27-13-26-18/h2-7,10-11H,8-9,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLWXBRLIQCQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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